molecular formula C9H10F3N3O B5704709 N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea

N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea

Cat. No. B5704709
M. Wt: 233.19 g/mol
InChI Key: DZDVKXBKFDRAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to work by inhibiting the activity of several key enzymes and signaling pathways involved in cancer growth and inflammation. One of the main targets of this compound is the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been found to modulate the immune response and enhance the activity of natural killer cells, which play a critical role in the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. This compound has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea. One area of interest is the development of more effective formulations for the delivery of this compound in vivo. Another area of research is the identification of new targets for this compound, which could lead to the development of more potent and specific compounds. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of ongoing investigation. Finally, the development of this compound-based diagnostic tools for cancer detection and monitoring is an area of growing interest.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising compound for the treatment of cancer and other diseases. The synthesis method of this compound has been optimized, and it is now widely used for the preparation of this compound in the laboratory. While there are some limitations to the use of this compound in laboratory experiments, there are also several future directions for research that hold promise for the further development of this compound.

Synthesis Methods

The synthesis of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, this compound. This synthesis method has been optimized and is now widely used for the preparation of this compound in the laboratory.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective in the treatment of rheumatoid arthritis and other inflammatory diseases.

properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c1-6-3-2-4-7(14-6)15-8(16)13-5-9(10,11)12/h2-4H,5H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVKXBKFDRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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